molecular formula C17H20N2O2 B8487645 Methanone, [2-(butylamino)-3-pyridinyl](3-methoxyphenyl)- CAS No. 239099-42-4

Methanone, [2-(butylamino)-3-pyridinyl](3-methoxyphenyl)-

Cat. No.: B8487645
CAS No.: 239099-42-4
M. Wt: 284.35 g/mol
InChI Key: SHTCFBQEYCNWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, [2-(butylamino)-3-pyridinyl](3-methoxyphenyl)- is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, [2-(butylamino)-3-pyridinyl](3-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, [2-(butylamino)-3-pyridinyl](3-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

239099-42-4

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[2-(butylamino)pyridin-3-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H20N2O2/c1-3-4-10-18-17-15(9-6-11-19-17)16(20)13-7-5-8-14(12-13)21-2/h5-9,11-12H,3-4,10H2,1-2H3,(H,18,19)

InChI Key

SHTCFBQEYCNWLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60%, 578 mg, 14.5 mmol) in tetrahydrofuran (15 ml) was added dropwise a solution of 3-(2-aminopyridyl)-(3-methoxyphenyl)ketone (3.00 g, 13.1 mmol) in tetrahydrofuran (24 ml) under ice-cooling, and further thereto was added dropwise a solution of butyl iodide (3.63 g, 19.7 mmol) in tetrahydrofuran at room temperature, and the mixture was stirred at 50-60° C. for 6 hours. The mixture was cooled to room temperature, and thereto was added water. The mixture was extracted with toluene, and washed successively with a 5% aqueous sodium hydrogen carbonate solution, water and a 5% aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=¼) to give the title compound (2.96 g, 10.4 mmol, 79%) as yellow oil.
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
3-(2-aminopyridyl)-(3-methoxyphenyl)ketone
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79%

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